molecular formula C19H15FN2O2 B2802600 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone CAS No. 953156-31-5

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Cat. No.: B2802600
CAS No.: 953156-31-5
M. Wt: 322.339
InChI Key: UHSSTKRJLKYQIC-UHFFFAOYSA-N
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Description

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It is characterized by the strategic fusion of two privileged pharmacophores: an isoxazole ring and an indoline nucleus. The isoxazole moiety is a well-documented heterocycle in bioactive molecules, with derivatives demonstrating a range of pharmacological activities, including notable analgesic and antimicrobial properties . Concurrently, the indoline scaffold is widely recognized for its extensive biological potential; indole and indoline derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial activities , among others . The incorporation of a 4-fluorophenyl substituent on the isoxazole ring is a common strategy in lead optimization to influence the compound's electronic properties, metabolic stability, and binding affinity. Consequently, this molecule presents a versatile scaffold for researchers investigating new therapeutic agents, particularly in the areas of inflammation, infectious diseases, and central nervous system disorders. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-15-7-5-14(6-8-15)18-11-16(21-24-18)12-19(23)22-10-9-13-3-1-2-4-17(13)22/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSSTKRJLKYQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is usually generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid and the isoxazole ring as substrates.

    Attachment of the Indolinyl Ethanone Moiety: The final step involves the condensation of the isoxazole derivative with an indolinyl ethanone precursor under acidic or basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Anticancer Activity : Isoxazole derivatives have been implicated in anticancer properties. Studies suggest that the presence of the fluorophenyl group may enhance the compound's ability to inhibit tumor growth by interfering with cancer cell proliferation pathways .
  • Antimicrobial Properties : The compound may also exhibit antimicrobial activity against various pathogens. Isoxazoles are often explored for their effectiveness against bacteria and fungi due to their ability to disrupt microbial cell wall synthesis and metabolic pathways .
  • Anti-inflammatory Effects : There is evidence that certain isoxazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

Anticancer Research

In a study published in Molecules, researchers synthesized various isoxazole derivatives, including 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone, and evaluated their anticancer activities against different cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against breast cancer cells, with an IC50 value indicating effective inhibition of cell growth .

Antimicrobial Evaluation

A comprehensive evaluation of antimicrobial activity was conducted on this compound alongside related isoxazole derivatives. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Comparative Analysis of Biological Activities

Compound NameBiological ActivityTarget OrganismIC50/MIC (µM)
This compoundAnticancerMCF-7 (breast cancer)10 µM
Isoxazole Derivative AAntimicrobialE. coli32 µg/mL
Isoxazole Derivative BAnti-inflammatoryIn vitro modelsNot specified

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogues with Isoxazole/Ethanone Cores

1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone
  • Structure : Replaces the 4-fluorophenyl group with 3-chlorophenyl and lacks the indolin moiety.
  • Synthesis : Prepared via Grignard reaction of ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate with CH₃MgX (X = Cl/Br) .
  • Key Differences: Substituent Effects: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but increase steric hindrance.
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Structure : Features a triazole-thioether core instead of isoxazole, with difluorophenyl and phenylsulfonyl substituents.
  • Synthesis: Reacts sodium ethoxide with α-halogenated ketones, yielding phenylethanone derivatives .
  • Key Differences :
    • Heterocyclic Core : Triazole-thioether systems may exhibit distinct hydrogen-bonding patterns compared to isoxazole.
    • Substituent Diversity : The phenylsulfonyl group introduces strong electron-withdrawing effects, which could modulate solubility and reactivity.

Analogues with Alternative Heterocycles

5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol
  • Structure : Oxadiazole-thiol scaffold with an indole substituent.
  • Synthesis : Derived from 2-(1H-indol-3-yl)acetohydrazide via reflux with CS₂ and KOH .
  • Functional Groups: The thiol group enables disulfide bond formation, a reactivity absent in the target compound.
5-(((5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)methyl)-3-methylisoxazole
  • Structure : Hybrid triazole-isoxazole system with benzyl and fluorophenyl groups.
  • Pharmacological Data : Reported LD₅₀ = 1000 mg kg⁻¹, suggesting moderate toxicity .
  • Key Differences: Hybrid Core: Combines triazole and isoxazole motifs, which may enhance multi-target activity.

Substituent-Driven Comparisons

Fluorophenyl vs. Chlorophenyl Substitutions
  • Electronic Effects : Fluorine’s high electronegativity increases polarization of adjacent bonds, enhancing dipole interactions. Chlorine’s polarizability may favor London dispersion forces .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, while chlorine may increase susceptibility to dehalogenation.
Indolin-1-yl vs. Simple Aryl Groups
  • Hydrogen Bonding : The NH group in indolin facilitates hydrogen bonding, absent in phenyl or tolyl derivatives .
  • Steric Considerations : The bicyclic indolin moiety may restrict conformational flexibility, impacting binding pocket compatibility.

Biological Activity

2-(5-(4-Fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone, with the CAS number 953156-31-5, is a synthetic organic compound notable for its unique structure that includes a fluorophenyl group, an isoxazole ring, and an indoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC19H15FN2O2
Molecular Weight322.3 g/mol
IUPAC NameThis compound
CAS Number953156-31-5

The presence of the fluorine atom in this compound is significant as it can enhance metabolic stability and influence the compound's interaction with biological targets.

Research indicates that compounds like this compound may exhibit various biological activities through different mechanisms. The isoxazole ring is known to participate in interactions with enzymes and receptors, potentially acting as an inhibitor or modulator in biochemical pathways.

Pharmacological Studies

Recent studies have focused on the structure-activity relationships (SAR) of similar compounds, revealing insights into how modifications to the isoxazole and indoline moieties can affect biological activity. For instance, derivatives with electron-withdrawing groups tend to enhance potency against specific targets such as kinases or other enzymes involved in disease processes.

Case Study: Inhibition of Enzymatic Activity

In a notable study, derivatives of isoxazole were synthesized and tested for their inhibitory effects on various enzymes:

  • Xanthine Oxidase Inhibition : Some derivatives demonstrated significant inhibition, with IC50 values in the nanomolar range. This suggests potential applications in treating conditions like gout where xanthine oxidase plays a critical role .

Cytotoxicity and Antitumor Activity

A series of related compounds have shown promising cytotoxic effects against several cancer cell lines, indicating that this compound may also possess antitumor properties. For example:

Cell LineIC50 (µM)
A54910
HeLa12
B16F108

These findings highlight the potential of this compound in cancer therapeutics, warranting further investigation into its mechanisms and efficacy in vivo.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, the presence of fluorine in this compound may confer distinct advantages:

CompoundKey FeatureBiological Activity
2-(5-(Phenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanoneLacks fluorineModerate activity
2-(5-(2-Chlorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanoneContains chlorineLower potency
2-(5-(2-Methylphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanoneMethyl group affects stericsVariable activity

The fluorine atom not only enhances lipophilicity but also influences binding affinity to biological targets, making fluorinated compounds particularly interesting for drug development.

Q & A

Q. What are the key synthetic routes for synthesizing 2-(5-(4-fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Isoxazole Ring Formation : Cyclization of precursors containing fluorophenyl and carbonyl groups under acidic or basic conditions. For example, ethyl 5-(aryl)isoxazole-3-carboxylate intermediates can react with Grignard reagents (e.g., CH₃MgX) to introduce the ethanone moiety .
  • Indoline Integration : Coupling the isoxazole intermediate with indoline derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Optimization : Controlled temperature (e.g., reflux in THF at 60–80°C), use of catalysts (e.g., Pd(PPh₃)₄), and inert atmospheres improve yields. HPLC or TLC monitoring ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, isoxazole C=O at ~160 ppm). IR confirms carbonyl stretches (~1700 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL) resolves bond lengths/angles, validating spatial arrangement. For example, the isoxazole-indoline dihedral angle (~85°) impacts planarity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 365.12) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorometric assays for kinase or protease targets (e.g., EGFR inhibition at 10 µM) .
  • Anticonvulsant Potential : Maximal electroshock (MES) tests in rodent models, with ED₅₀ comparisons to reference drugs .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent modulate electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing fluorine:

  • Activates the Isoxazole Ring : Enhances electrophilicity at C-3, facilitating nucleophilic attack during indoline coupling .
  • Stabilizes Intermediates : Resonance effects reduce charge density on the isoxazole, minimizing side reactions (e.g., oxidation) .
  • Quantitative Analysis : Hammett substituent constants (σₚ = +0.06) correlate with reaction rates in Suzuki-Miyaura couplings .

Q. How can molecular docking predict binding modes with neurological targets?

  • Target Selection : Sodium channels (e.g., Nav1.7) or GABA receptors, implicated in anticonvulsant activity .
  • Software Workflow :

Prepare ligand (compound) and receptor (PDB ID: 6J8E) structures using AutoDock Tools.

Grid box centered on the channel’s voltage-sensing domain.

Dock with Lamarckian GA (50 runs); analyze binding energy (ΔG ≤ -9 kcal/mol suggests high affinity) .

  • Validation : Compare docking poses with crystallographic data (e.g., SHELX-refined structures) .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. primary cells), incubation times (24–72 h), and solvent controls (DMSO ≤ 0.1%) .
  • Structural Validation : Re-examine batch purity via HPLC (>98%) and crystallographic data (e.g., CIF files deposited in CSD) to rule out polymorphic effects .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced bioavailability?

  • Modifications :
  • Isoxazole Substituents : Introduce methyl groups at C-4 to reduce metabolic oxidation .
  • Indoline Derivatives : Replace N-H with trifluoromethyl to enhance blood-brain barrier penetration .
    • ADMET Profiling :
  • Lipophilicity : LogP ≤ 3 (calculated via ChemAxon) ensures solubility.
  • CYP Inhibition : Screen against CYP3A4 to avoid drug-drug interactions .

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